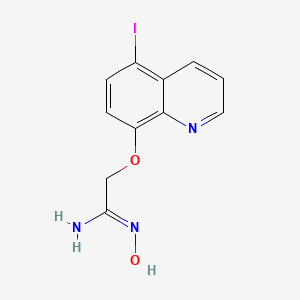
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide is a compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a quinoline moiety substituted with an iodine atom and an N-hydroxyacetimidamide group
準備方法
The synthesis of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide typically involves several steps. One common method includes the reaction of 5-iodoquinoline with hydroxylamine to introduce the N-hydroxy group. This is followed by the reaction with acetimidamide to form the final product. The reaction conditions often involve the use of solvents like ethylene glycol and catalysts to facilitate the process .
化学反応の分析
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different reduced products.
科学的研究の応用
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a probe for studying biological systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the N-hydroxy group can form hydrogen bonds with biological molecules, influencing their activity .
類似化合物との比較
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 4-hydroxyquinoline. While these compounds share a similar quinoline core, the presence of the iodine atom and the N-hydroxyacetimidamide group in this compound makes it unique.
生物活性
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide is a compound that belongs to the class of substituted quinolines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Quinoline Derivatives
Quinoline derivatives, including those with hydroxyl and amide functionalities, are known for their broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound is particularly interesting due to its structural features that may enhance its bioactivity.
- Inhibition of Enzymatic Pathways :
- Antimicrobial Activity :
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.0625 mg/mL | 15 |
| Escherichia coli | 0.125 mg/mL | 12 |
| Pseudomonas aeruginosa | 0.25 mg/mL | 10 |
| Klebsiella pneumoniae | 0.125 mg/mL | 11 |
These findings suggest that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections.
Anticancer Activity
In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For this compound, the following observations were made:
- Cell Line Tested : A549 (lung cancer cell line)
- IC50 Value : Approximately 10 µM
This indicates a moderate cytotoxic effect, suggesting potential for development as an anticancer agent.
Case Studies
-
Case Study on Inflammatory Diseases :
A study investigated the effects of N-Hydroxy derivatives on inflammation markers in animal models. The compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use in treating inflammatory conditions. -
Antimicrobial Resistance :
Another research highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria, showcasing its potential as a lead compound in developing new antibiotics.
特性
分子式 |
C11H10IN3O2 |
|---|---|
分子量 |
343.12 g/mol |
IUPAC名 |
N'-hydroxy-2-(5-iodoquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C11H10IN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
InChIキー |
AGTCPBBXKUATOX-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)I |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















